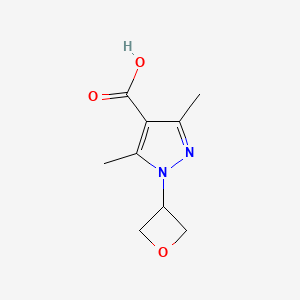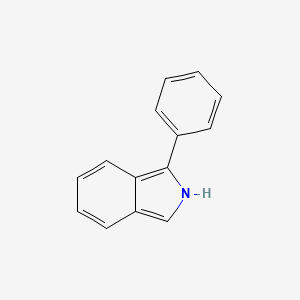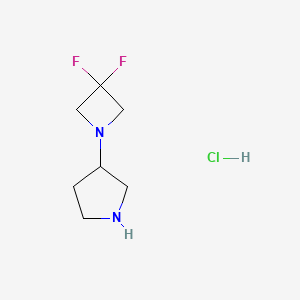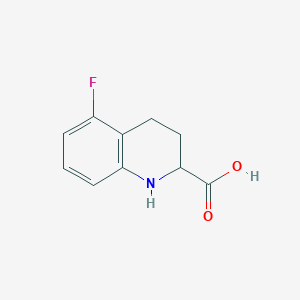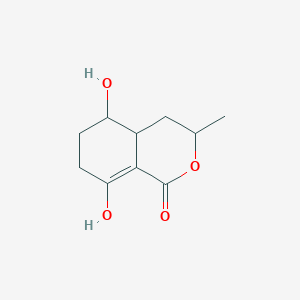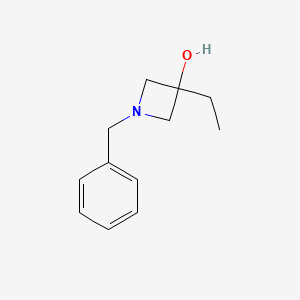![molecular formula C9H8N2OS B11902375 1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)
1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime typically involves the reaction of thieno[2,3-b]pyridine derivatives with ethanone oxime. One common method includes the use of 2-thioxopyridine-3-carbonitrile as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of bases and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxime derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparación Con Compuestos Similares
1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime can be compared with other thienopyridine derivatives, such as:
Thieno[2,3-b]pyridine-2-carboxamides: Known for their anticancer and anti-inflammatory properties.
Thieno[2,3-b]pyridine-3-carbonitriles: Studied for their antiviral and antifungal activities.
The uniqueness of this compound lies in its specific oxime group, which imparts distinct chemical and biological properties compared to other thienopyridine derivatives.
Propiedades
Fórmula molecular |
C9H8N2OS |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
(NZ)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2OS/c1-6(11-12)8-4-7-2-3-13-9(7)10-5-8/h2-5,12H,1H3/b11-6- |
Clave InChI |
AXFOQLNYKPITQM-WDZFZDKYSA-N |
SMILES isomérico |
C/C(=N/O)/C1=CN=C2C(=C1)C=CS2 |
SMILES canónico |
CC(=NO)C1=CN=C2C(=C1)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


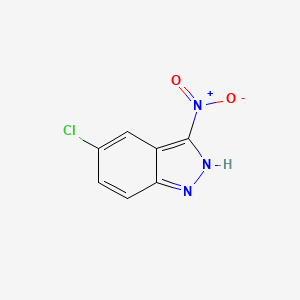
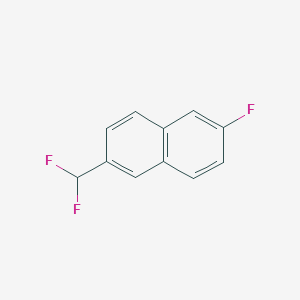


![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
